
Cyclohexanone, 4-(dimethoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 4-(dimethoxymethyl)- is an organic compound with the molecular formula C9H16O3. It is a derivative of cyclohexanone, where the 4-position on the cyclohexane ring is substituted with a dimethoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 4-(dimethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxymethyl derivative.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 4-(dimethoxymethyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of efficient catalysts and controlled reaction environments ensures the consistent production of the compound.
化学反応の分析
Types of Reactions
Cyclohexanone, 4-(dimethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Cyclohexanone, 4-(dimethoxymethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanone, 4-(dimethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact mechanism depends on the specific reaction and conditions.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, which lacks the dimethoxymethyl group.
Cyclohexanol: The reduced form of cyclohexanone.
Cyclohexene: An unsaturated derivative of cyclohexane.
Uniqueness
Cyclohexanone, 4-(dimethoxymethyl)- is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
特性
| 64908-75-4 | |
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
4-(dimethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h7,9H,3-6H2,1-2H3 |
InChIキー |
OWXJESCMOOXPTQ-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCC(=O)CC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
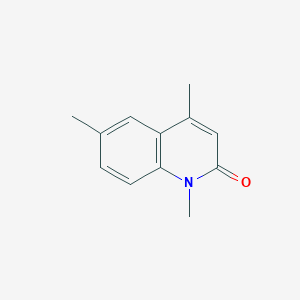
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
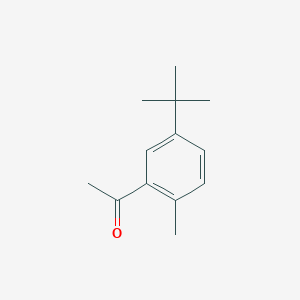
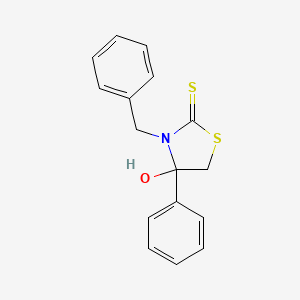
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
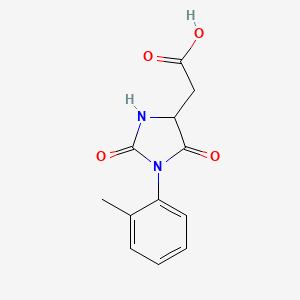
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)

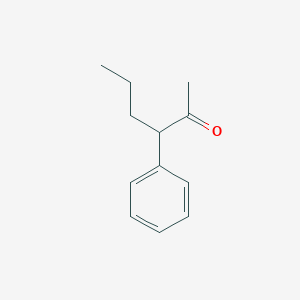

![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
